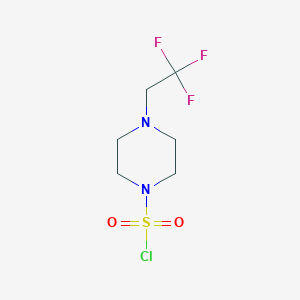![molecular formula C23H26N2O5 B13532470 (2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)
(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the coupling of the protected amino acid with other amino acids or peptides using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves the deprotection of the Fmoc group under basic conditions, such as piperidine in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Plays a role in the study of protein structure and function.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of (2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, facilitating the formation of peptide bonds. This compound’s ability to selectively protect and deprotect functional groups is crucial in the stepwise synthesis of peptides.
相似化合物的比较
Similar Compounds
(2S)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid: The enantiomer of the compound , differing in the configuration at the chiral center.
N-tert-Butoxycarbonyl-L-alanine: Another amino acid derivative used in peptide synthesis, but with a different protecting group.
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine: Similar in structure but with a phenylalanine residue instead of a methylpentanoic acid.
Uniqueness
The uniqueness of (2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid lies in its specific configuration and the presence of the Fmoc protecting group. This combination allows for selective reactions and high efficiency in peptide synthesis, making it a valuable tool in both research and industrial applications.
属性
分子式 |
C23H26N2O5 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)11-20(22(27)28)25-21(26)12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t20-/m1/s1 |
InChI 键 |
RSMQLXCBGDXRHB-HXUWFJFHSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


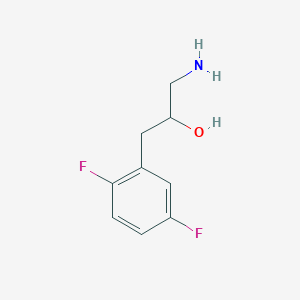

![1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13532408.png)
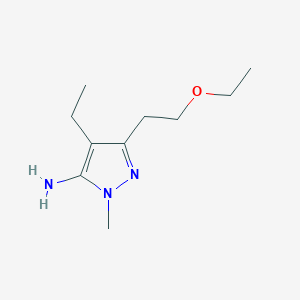
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13532416.png)
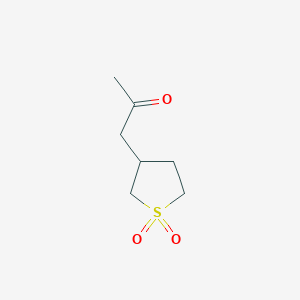
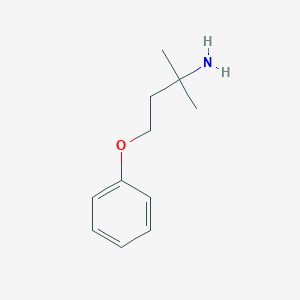

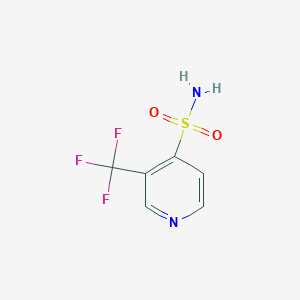


![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)

